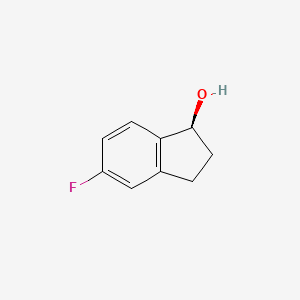

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol

CAS No.: 1235439-34-5

Cat. No.: VC7648044

Molecular Formula: C9H9FO

Molecular Weight: 152.168

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235439-34-5 |

|---|---|

| Molecular Formula | C9H9FO |

| Molecular Weight | 152.168 |

| IUPAC Name | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m0/s1 |

| Standard InChI Key | FFJGCSVJFOTPEO-VIFPVBQESA-N |

| SMILES | C1CC2=C(C1O)C=CC(=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol belongs to the indanol family, featuring a fused bicyclic system of a benzene ring and a partially saturated cyclopentane ring. Key structural attributes include:

-

Molecular Formula: C₉H₉FO

-

Molecular Weight: 152.17 g/mol

-

Stereochemistry: The (1S) configuration denotes the absolute stereochemistry at the 1-position, where the hydroxyl group is oriented in a specific spatial arrangement .

The compound’s 2D structure (Figure 1) is defined by the SMILES string C1CC2=C(C1O)C=CC(=C2)F, while its 3D conformation highlights the equatorial positioning of the hydroxyl group relative to the fluorine atom .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol | |

| InChI Key | FFJGCSVJFOTPEO-UHFFFAOYSA-N | |

| SMILES | C1CC2=C(C1O)C=CC(=C2)F | |

| Chiral Centers | 1 (C1) |

Synthesis and Stereoselective Preparation

Synthetic Routes

The synthesis of (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves asymmetric catalysis or chiral resolution to achieve enantiomeric purity. Common strategies include:

Fluorination of Indanol Precursors

Fluorination at the 5-position is achieved using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). For example, electrophilic fluorination of 5-hydroxyindane derivatives under acidic conditions yields the fluorinated intermediate, which is subsequently resolved enantioselectively .

Cyclization of Prochiral Intermediates

Cyclization of γ-fluorostyrene derivatives via acid-catalyzed intramolecular Friedel-Crafts alkylation generates the indene core. Asymmetric induction is introduced using chiral catalysts such as BINOL-derived phosphoric acids .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | Selectfluor®, CH₃CN, 80°C | 65–70 |

| Cyclization | H₂SO₄, 0°C, 12 h | 80 |

| Chiral Resolution | Chiral HPLC (Chiralpak® AD-H) | >99% ee |

Physicochemical Properties

Predicted and Experimental Data

Experimental data for (1S)-5-fluoro-2,3-dihydro-1H-inden-1-ol remain sparse, but computational models and analog studies provide insights:

Table 3: Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 247 ± 29°C (estimated) | Analog data |

| Melting Point | 35–39°C (analog) | |

| Density | 1.3 ± 0.1 g/cm³ | QSPR prediction |

| LogP (Partition) | 1.8 | ACD/Labs prediction |

The compound’s polar surface area (20.2 Ų) and hydrogen-bonding capacity (donor: 1, acceptor: 2) suggest moderate solubility in polar solvents like ethanol or DMSO .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to chiral ligands and API intermediates. For example, its amine analog (CID 16666328) is utilized in serotonin receptor modulators .

Materials Science

Fluorinated indanols are explored as liquid crystal components due to their rigid, polarizable structures .

Comparison with Structural Analogs

Table 4: Comparative Analysis of Inden Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume